Z-Pro-Leu-Gly-OH
Overview
Description
Z-Pro-Leu-Gly-OH, also known as ZPLG or Z-L-P-L-G-OH, is a peptide that has gained attention in the field of scientific research due to its potential applications in various fields. ZPLG is a tetrapeptide consisting of the amino acids proline, leucine, glycine, and a C-terminal carboxylic acid group.
Scientific Research Applications
Structural Analysis and Binding Capability
- Gas Phase Structure and Hydrogen Bonding: Z-Pro-Leu-Gly-OH, when investigated in the gas phase, forms a γ-turn structure with a free C-terminal carboxyl group. This structure differs from its amide-capped variant, indicating variations in hydrogen-bonding networks. These structural differences can impact binding capabilities in the gas phase (Chakraborty et al., 2012).
Peptide Synthesis and Enzyme Catalysis
- Synthesis via Enzyme Catalysis: Z-Pro-Leu-Gly-OH and its derivatives have been synthesized using enzymes like thermolysin and alpha-chymotrypsin. This process involves determining optimum conditions such as pH, enzyme concentration, and substrate ratios, highlighting the peptide's role in enzyme-catalyzed synthetic processes (Cheng et al., 2009).
Neurobiological Effects
- Influence on Memory Processes: Z-Pro-Leu-Gly-NH2, a related peptide, has been observed to attenuate puromycin-induced amnesia in mice, suggesting that Z-Pro-Leu-Gly-OH and its derivatives might influence neurobiological processes, particularly memory and learning (Flexner et al., 1978).
Potential in Cancer Therapeutics
- Zinc(II) Complexes for DNA Binding and Cleavage: Zinc(II) complexes involving Pro-Leu dipeptides (closely related to Z-Pro-Leu-Gly-OH) have been explored for their potential in binding to DNA and inducing cleavage. These complexes could have applications in cancer chemotherapy as they can specifically target DNA sequences (Parveen et al., 2013).
Inhibition of Proteolytic Enzymes
- Specific Inhibition of Enzymes: A derivative of Z-Pro-Leu-Gly, namely Z-Gly-Pro-CHN2, has been found to specifically inhibit post-proline cleaving enzymes, highlighting its potential use in studying neuropeptide metabolism and potentially regulating proteolytic activity in various biological processes (Knisatschek & Bauer, 1986).
properties
IUPAC Name |
2-[[(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O6/c1-14(2)11-16(19(27)22-12-18(25)26)23-20(28)17-9-6-10-24(17)21(29)30-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17H,6,9-13H2,1-2H3,(H,22,27)(H,23,28)(H,25,26)/t16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTUJALMKRAEDD-IRXDYDNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428583 | |
Record name | AC1OLQUZ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Pro-Leu-Gly-OH | |
CAS RN |
7801-38-9 | |
Record name | AC1OLQUZ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.